molecular formula C21H24O5 B1437769 (2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione CAS No. 100269-88-3

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione

Cat. No.: B1437769
CAS No.: 100269-88-3
M. Wt: 356.4 g/mol
InChI Key: GAUKSPHJTDBYFO-VTVVEXCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple hydroxyl groups and a diketone structure, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione typically involves multi-step organic reactions. One common approach is the aldol condensation followed by selective reduction and protection-deprotection steps to introduce the hydroxyl groups and maintain the stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and scalability. These systems allow for continuous production, reducing the risk of side reactions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The diketone structure can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like osmium tetroxide for dihydroxylation , reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of

Properties

IUPAC Name

(2S,3R)-2-ethyl-2,3,4-trihydroxy-1,5-bis(2-methylphenyl)pentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-4-21(26,19(24)16-12-8-6-10-14(16)3)20(25)18(23)17(22)15-11-7-5-9-13(15)2/h5-12,18,20,23,25-26H,4H2,1-3H3/t18?,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKSPHJTDBYFO-VTVVEXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]([C@@H](C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
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(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
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(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 6
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione

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